3-{[(tert-butoxy)carbonyl]amino}thietane-3-carboxylic acid
Description
Properties
CAS No. |
1934545-06-8 |
|---|---|
Molecular Formula |
C9H15NO4S |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hoffmann Rearrangement of Thietane-3-Carboxamide
A pivotal method involves the Hoffmann rearrangement of thietane-3-carboxamide (XII) to generate the primary amine intermediate, which is subsequently Boc-protected. According to WO2013007582A2, thietane-3-carboxamide is treated with brominating agents (e.g., N-bromosuccinimide) or iodobenzene bis(trifluoroacetate) in the presence of a base, followed by hydrolysis. For instance, using sodium hydroxide under aqueous conditions yields thietan-3-amine, which is then reacted with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile/water with triethylamine (Et₃N) as a base. This one-pot protection strategy achieves yields exceeding 75% after extraction and purification.
Key Conditions :
-
Base : Et₃N (1.2 equiv)
-
Solvent : Acetonitrile/water (1:1)
-
Temperature : Room temperature
-
Workup : Acidification to pH 1 with HCl, extraction with chloroform
Hydrolysis of Thietane-3-Nitrile Followed by Boc Protection
An alternative route begins with thietane-3-nitrile (XI), synthesized via nucleophilic substitution of epithiochlorhydrin (II) with sodium cyanide. Hydrolysis of the nitrile group under acidic (H₂SO₄) or basic (NaOH) conditions produces thietane-3-carboxylic acid (XVII), which is converted to the corresponding amide (XII) via coupling reagents like EDCI/HOBt. Subsequent Hoffmann rearrangement and Boc protection yield the target compound.
Optimization Notes :
-
Nitrile Hydrolysis : 40–60°C in aqueous/organic biphasic systems (e.g., THF/water)
-
Coupling Reagents : EDCI with DMAP catalysis for amide formation
Direct Boc Protection of Thietane-3-Amine-3-Carboxylic Acid
One-Step Protection Using Boc₂O
A streamlined approach reported in the RSC Supplement involves direct Boc protection of preformed thietane-3-amine-3-carboxylic acid (II). Treatment with Boc₂O in acetonitrile/water (1:1) and Et₃N at room temperature furnishes the Boc-protected derivative in 68% yield after acidification and chloroform extraction.
Reaction Schema :
Advantages :
-
Avoids intermediate isolations
-
Compatible with aqueous workup
Comparative Analysis of Methodologies
Mechanistic Insights and Challenges
Steric and Electronic Effects
The geminal placement of the Boc-amino and carboxylic acid groups on the thietane ring introduces steric hindrance, necessitating optimized reaction conditions. For example, the use of polar aprotic solvents (e.g., acetonitrile) enhances solubility during Boc protection.
Side Reactions
Competitive pathways, such as over-alkylation during nitrile synthesis or epoxide ring-opening byproducts, are mitigated through stoichiometric control and phase-transfer catalysis.
Industrial-Scale Considerations
Large-scale production favors the Hoffmann rearrangement route due to its compatibility with continuous flow systems. Patent WO2013007582A2 highlights magnesia-mediated reductions of thietan-3-yl-azide intermediates, achieving >98% conversion at 0°C.
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}thietane-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thietane ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the thietane form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted thietane derivatives with various functional groups.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: The primary product is the reduced thietane ring.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}thietane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a protecting group in peptide synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}thietane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The thietane ring’s sulfur atom can form interactions with metal ions or other electrophilic species, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties derived from the evidence:
Key Comparative Insights
Ring System and Strain
- Oxetane vs. Thietane: The oxetane analog (C₉H₁₅NO₅) shares the four-membered ring structure but replaces sulfur with oxygen, reducing ring strain compared to thietane. This substitution may alter solubility and reactivity in synthetic applications .
- Cyclohexane Derivatives: The six-membered cyclohexane analog (C₁₂H₂₁NO₄) eliminates ring strain, enhancing stability but reducing conformational rigidity. Its chiral centers (1R,3S configuration) make it valuable in enantioselective synthesis .
Functional Group Effects
- Boc Protection : All compounds feature Boc groups, which enhance solubility in organic solvents and protect amines during multi-step syntheses.
- Carboxylic Acid Utility : The carboxylic acid moiety enables conjugation reactions (e.g., amide bond formation), critical for prodrug design or polymer functionalization.
Thermal Properties
- The benzoic acid derivative (CAS 232595-59-4) exhibits a sharp melting point (150–151°C), indicative of high crystallinity, whereas cyclohexane and oxetane analogs lack reported data, suggesting variability in purity or stability .
Biological Activity
3-{[(tert-butoxy)carbonyl]amino}thietane-3-carboxylic acid, commonly referred to as Boc-Thi, is an organic compound characterized by its unique thietane ring and carbamate group. Its chemical formula is C11H19NO4S, and it has garnered interest for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Weight : 261.34 g/mol
- Melting Point : 115-117 °C
- Solubility : Sparingly soluble in water; highly soluble in organic solvents
These properties contribute to its utility in drug formulation and biological research.
Synthesis Methods
Boc-Thi can be synthesized through various methods, with one common approach involving the reaction of thietane-3-carboxylic acid with tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of triethylamine. This method allows for the formation of the desired compound while maintaining its structural integrity for subsequent biological testing .
Anti-inflammatory Properties
Research indicates that Boc-Thi exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property positions Boc-Thi as a potential candidate for treating inflammatory diseases .
Anticancer Activity
Boc-Thi has shown promise in anticancer research. Studies suggest that it can induce apoptosis in various cancer cell lines by activating specific apoptotic pathways. Its mechanism involves the modulation of cell cycle regulators and the promotion of reactive oxygen species (ROS) generation, leading to cancer cell death .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. In particular, it has been effective against certain strains of bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anti-inflammatory effects in vitro by inhibiting TNF-alpha production. |
| Study 2 | Induced apoptosis in breast cancer cell lines through ROS generation. |
| Study 3 | Showed antimicrobial activity against E. coli and S. aureus with MIC values indicating potential as a therapeutic agent. |
These findings highlight the versatility of Boc-Thi in addressing various health issues.
Drug Delivery Systems
Due to its ability to cross the blood-brain barrier, Boc-Thi is being investigated for use in drug delivery systems aimed at treating central nervous system disorders . Its unique structure allows it to act as a carrier for biologically active molecules.
Peptidomimetics and Complex Organic Molecules
Boc-Thi serves as a valuable building block for synthesizing peptidomimetics—molecules that mimic peptides but offer enhanced stability and bioavailability . This application is particularly relevant in drug discovery and development.
Toxicity and Safety
Boc-Thi is generally considered to have low toxicity; however, standard laboratory safety protocols should be adhered to during handling and experimentation. Personal protective equipment is recommended to mitigate any risks associated with exposure .
Current Research Trends
Ongoing research focuses on optimizing synthesis methods for larger-scale production and exploring new applications in materials science and environmental remediation. The compound's unique properties continue to inspire studies aimed at uncovering additional biological activities .
Q & A
Basic Question: What are the key considerations for synthesizing 3-{[(tert-butoxy)carbonyl]amino}thietane-3-carboxylic acid with high purity?
Methodological Answer:
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine moiety using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. Critical steps include:
- Reaction Solvent Selection : Use anhydrous THF or dichloromethane to minimize hydrolysis of the Boc group .
- Purification : Employ gradient flash chromatography (e.g., hexane/ethyl acetate) to separate unreacted reagents and byproducts. Confirmation via LC-MS or ¹H/¹³C NMR ensures >95% purity .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of Boc₂O) and reaction time (6–12 hours) based on real-time TLC monitoring .
Advanced Question: How can researchers resolve contradictory data in biological activity studies involving this compound?
Methodological Answer:
Contradictions in binding affinity or enzyme inhibition data may arise from:
- Conformational Flexibility : The thietane ring’s puckering dynamics can alter binding modes. Use DFT calculations (e.g., Gaussian 16) to model low-energy conformers and correlate with experimental IC₅₀ values .
- Solvent Effects : Activity discrepancies in polar vs. nonpolar assays suggest solvent-dependent aggregation. Validate via dynamic light scattering (DLS) or isothermal titration calorimetry (ITC) to assess compound solubility .
- Counterion Interference : Trace impurities from synthesis (e.g., residual trifluoroacetic acid) may artifactually inhibit enzymes. Conduct ion-exchange chromatography or MALDI-TOF MS to verify counterion neutrality .
Basic Question: Which analytical techniques are most reliable for characterizing this compound’s stability under varying pH conditions?
Methodological Answer:
- HPLC-MS Stability Assays : Monitor degradation products at pH 2–12 over 24–72 hours. Use a C18 column with 0.1% formic acid in acetonitrile/water gradients .
- ¹H NMR Kinetic Studies : Track Boc group deprotection (e.g., loss of tert-butyl peaks at δ 1.4 ppm) in deuterated buffers .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition >150°C) to guide storage conditions .
Advanced Question: How can researchers design experiments to elucidate the role of the thietane ring in modulating target binding?
Methodological Answer:
- Isosteric Replacement : Synthesize analogs with cyclopropane or oxetane rings instead of thietane. Compare binding affinities via surface plasmon resonance (SPR) or X-ray crystallography .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to analyze ring puckering’s impact on hydrogen-bond networks .
- SAR Profiling : Test substituted thietanes (e.g., methyl or fluorine derivatives) to map steric/electronic effects on activity .
Basic Question: What strategies mitigate enantiomeric impurities during Boc-protection of the thietane scaffold?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts during Boc installation to enforce stereochemical control .
- Chiral HPLC : Resolve enantiomers using a Chiralpak IB column with n-hexane/isopropanol (90:10) .
- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computed ECD (TD-DFT) .
Advanced Question: How should researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (<1% v/v) and dilute into assay buffers containing 5–10% PEG-400 or cyclodextrins .
- pH Adjustment : Increase solubility by ionizing the carboxylic acid group (pH >7.5) .
- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) and characterize particle size via DLS .
Advanced Question: What computational tools are recommended for predicting metabolic liabilities of this compound?
Methodological Answer:
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., thietane ring oxidation) .
- Metabolite Identification : Simulate Phase I/II metabolism with GLORY or MetaSite, followed by LC-HRMS validation in hepatocyte incubations .
Basic Question: How can researchers validate the compound’s interaction with a novel biological target?
Methodological Answer:
- SPR Binding Assays : Immobilize the target protein on a CM5 chip and measure association/dissociation rates at varying compound concentrations .
- Microscale Thermophoresis (MST) : Label the protein with NT-647 dye and quantify binding affinity (Kd) in solution .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in lysates by monitoring protein stability via Western blot .
Advanced Question: How to troubleshoot inconsistent yields in multi-step syntheses of derivatives?
Methodological Answer:
- Reaction DoE (Design of Experiments) : Use factorial design (e.g., 2³ matrix) to optimize temperature, catalyst loading, and solvent polarity .
- In Situ Monitoring : Employ ReactIR to detect intermediates and abort failed reactions early .
- Byproduct Identification : Conduct HRMS/MS to trace side products (e.g., Boc migration or thietane ring-opening) and adjust protecting groups .
Advanced Question: What methodologies assess the compound’s permeability in blood-brain barrier (BBB) models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
